3-Fluoro-4-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3-Fluoro-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7F4N It is a fluorinated aromatic amine, characterized by the presence of both fluoro and trifluoroethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluoro and trifluoroethyl groups onto an aniline derivative. One common method involves the reaction of 3-fluoroaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Fluoro-4-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethyl)aniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2-Fluoro-4-(trifluoromethyl)aniline
- 4-(2,2,2-Trifluoroethyl)aniline
Uniqueness
3-Fluoro-4-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the fluoro and trifluoroethyl groups on the benzene ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H7F4N |
---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-7-3-6(13)2-1-5(7)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
ZEVQXEDQUKQHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CC(F)(F)F |
Origin of Product |
United States |
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